molecular formula C18H18ClNO4 B1305739 2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid CAS No. 312608-46-1

2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid

Cat. No.: B1305739
CAS No.: 312608-46-1
M. Wt: 347.8 g/mol
InChI Key: OKUYZTFCXVVBKQ-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid is an organic compound that belongs to the class of succinamic acids It is characterized by the presence of a 4-chlorobenzyl group and a 4-methoxyphenyl group attached to the succinamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and 4-methoxyaniline.

    Formation of Intermediate: The reaction between 4-chlorobenzyl chloride and 4-methoxyaniline in the presence of a base, such as sodium hydroxide, leads to the formation of an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with succinic anhydride in the presence of a catalyst, such as pyridine, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.

    Material Science: The compound is explored for its use in the synthesis of novel materials with specific properties.

    Biological Studies: It is investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobenzyl)-N-(4-hydroxyphenyl)-succinamic acid
  • 2-(4-Chlorobenzyl)-N-(4-methylphenyl)-succinamic acid
  • 2-(4-Chlorobenzyl)-N-(4-ethylphenyl)-succinamic acid

Uniqueness

2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid is unique due to the presence of both a 4-chlorobenzyl group and a 4-methoxyphenyl group, which confer specific chemical and biological properties. The methoxy group enhances its solubility and potential interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-4-(4-methoxyanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-24-16-8-6-15(7-9-16)20-18(23)13(11-17(21)22)10-12-2-4-14(19)5-3-12/h2-9,13H,10-11H2,1H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUYZTFCXVVBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644778
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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